Cas no 478047-92-6 (5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione)
![5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione structure](https://ja.kuujia.com/scimg/cas/478047-92-6x500.png)
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione 化学的及び物理的性質
名前と識別子
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- 4H,5H,6H,7H,8H-furo[3,2-c]azepine-4-thione
- 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione
- 5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione
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- MDL: MFCD02187131
- インチ: 1S/C8H9NOS/c11-8-6-3-5-10-7(6)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,11)
- InChIKey: IXGMSZXFEDMAFQ-UHFFFAOYSA-N
- ほほえんだ: S=C1C2C=COC=2CCCN1
計算された属性
- せいみつぶんしりょう: 167.04048508g/mol
- どういたいしつりょう: 167.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 57.3
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB297272-100 mg |
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione; . |
478047-92-6 | 100 mg |
€221.50 | 2023-07-20 | ||
abcr | AB297272-100mg |
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione; . |
478047-92-6 | 100mg |
€283.50 | 2025-02-21 |
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thioneに関する追加情報
5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione: A Comprehensive Overview
The compound 5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione, identified by the CAS number 478047-92-6, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiones and features a fused bicyclic structure that combines a furan ring with an azepine system. The presence of the thione functional group introduces interesting electronic properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of 5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione in the development of novel therapeutic agents. Researchers have explored its potential as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties. The compound's ability to undergo various chemical transformations has made it a valuable intermediate in organic synthesis.
The synthesis of 5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione involves a multi-step process that typically begins with the preparation of the corresponding diketone intermediate. This is followed by cyclization reactions under specific conditions to form the fused bicyclic structure. The optimization of reaction conditions has been a focus of recent studies to improve yield and purity.
In terms of applications, 5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione has shown promise in the field of materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Additionally, its ability to form stable complexes with metal ions has led to investigations into its potential as a ligand in catalysis.
The structural characterization of this compound has been carried out using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into the compound's conformational flexibility and electronic distribution. Computational chemistry methods have also been employed to predict its reactivity and stability under different conditions.
Recent advancements in green chemistry have inspired researchers to explore more sustainable methods for synthesizing 5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione. The use of biocatalysts and renewable feedstocks is being investigated as an alternative to traditional synthetic routes. These efforts aim to reduce the environmental impact while maintaining the quality and efficiency of the product.
In conclusion, 5,6,7,8-Tetrahydro-4H-furo[3,2-c]azepine-4-thione (CAS No. 478047-92-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity continue to attract significant research attention. As advancements in synthetic methodologies and material science progress further insights into its potential uses are expected to emerge.
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